

An In-depth Technical Guide on the Physicochemical Properties of Phenoxymethylpenicillin Calcium Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxymethylpenicillin calcium*

Cat. No.: *B086641*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxymethylpenicillin, also known as Penicillin V, is a beta-lactam antibiotic widely used in the treatment of bacterial infections. Its calcium salt, specifically the dihydrate form, is a common pharmaceutical substance. A thorough understanding of its physicochemical properties is paramount for drug development, formulation, quality control, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **phenoxymethylpenicillin calcium** dihydrate, including its solubility, stability, and solid-state properties. Detailed experimental protocols and data are presented to support research and development activities.

General Properties

Phenoxymethylpenicillin calcium dihydrate is the calcium salt of a penicillin antibiotic produced by the growth of certain strains of *Penicillium notatum*. It presents as a white, fine crystalline powder and may have a faint characteristic odor^[1].

Property	Value	Reference
Chemical Name	Calcium bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate] dihydrate	[1]
Molecular Formula	(C ₁₆ H ₁₇ N ₂ O ₅ S) ₂ Ca·2H ₂ O	[1]
Relative Molecular Mass	774.9 g/mol	[1]
CAS Registry Number	73368-74-8	[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. The solubility of phenoxymethylpenicillin and its salts varies significantly.

Solvent	Solubility of Phenoxymethylpenicillin Calcium Dihydrate	Solubility of Phenoxymethylpenicillin (Free Acid)	Solubility of Phenoxymethylpenicillin Potassium	Reference
Water	Slowly soluble in 120 parts of water (~8.33 mg/mL)	Soluble in 1700 parts of water (~0.59 mg/mL)	Freely soluble	[1][2]
Ethanol	Data not available	Soluble in 7 parts of ethanol (~143 mg/mL)	Practically insoluble	[2][3]
Methanol	Data not available	Data not available	Data not available	

Stability

Phenoxymethylpenicillin calcium dihydrate exhibits susceptibility to environmental conditions, which must be considered during storage and formulation.

General Stability: Even in the absence of light, **phenoxymethylpenicillin calcium** is gradually degraded on exposure to a humid atmosphere. This decomposition is accelerated at higher temperatures[1]. It is recommended to store the substance in a well-closed container[1].

Thermal Stability: While specific TGA/DSC data for the calcium dihydrate form is not readily available in the searched literature, studies on the related phenoxymethylpenicillin (Penicillin V) show a high degree of thermal stability, with less than 30% degradation observed at 150°C.

pH Stability: The pH of a 5.0 mg/mL solution of **phenoxymethylpenicillin calcium** dihydrate in carbon-dioxide-free water is between 5.0 and 7.5[1]. Penicillins, in general, are susceptible to degradation in acidic media[4].

Solid-State Characterization

The solid-state properties of an API, including its crystalline form and water content, can significantly impact its stability, solubility, and manufacturing properties.

Water Content

The water content of **phenoxymethylpenicillin calcium** dihydrate is a critical parameter. The theoretical water content of the dihydrate form is approximately 4.65%.

Method	Specification
Karl Fischer Titration	Not more than 50 mg/g (5.0%)

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in pharmaceutical compounds. At present, there is no specific information available in the searched literature regarding the existence of different polymorphic forms of **phenoxymethylpenicillin calcium** dihydrate. Further investigation using techniques

such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) would be required to fully characterize its polymorphic landscape.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and structural elucidation of pharmaceutical compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary method for the identification of **phenoxymethylpenicillin calcium** dihydrate. The infrared absorption spectrum of the substance should be concordant with the reference spectrum[1].

No specific peak data was found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

No specific ^1H and ^{13}C NMR data for **phenoxymethylpenicillin calcium** dihydrate was found in the search results.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Solubility Determination

Objective: To determine the equilibrium solubility of **phenoxymethylpenicillin calcium** dihydrate in various solvents.

Methodology (Shake-Flask Method):

- Add an excess amount of **phenoxymethylpenicillin calcium** dihydrate to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed container.
- Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

- After equilibration, allow the undissolved particles to settle.
- Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 μm) to remove any undissolved solid.
- Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved **phenoxymethylpenicillin calcium** dihydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculate the solubility in mg/mL.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the water content in a sample of **phenoxymethylpenicillin calcium** dihydrate.

Methodology (Method A):

- Apparatus: Use a suitable automatic titrator for Karl Fischer titration.
- Reagent: Use a commercial Karl Fischer reagent. Standardize the reagent before use with a known amount of water or a certified water standard.
- Sample Preparation: Accurately weigh about 0.2 g of the substance^[1].
- Procedure:
 - Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.
 - Quickly introduce the accurately weighed sample into the titration vessel.
 - Stir to dissolve the sample (if soluble) or to disperse it.
 - Titrate with the Karl Fischer reagent to the electrometric endpoint.
- Calculation: Calculate the water content (in mg/g or %) from the volume of Karl Fischer reagent consumed and its water equivalence factor.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the assay of **phenoxymethylpenicillin calcium** dihydrate and the determination of its degradation products.

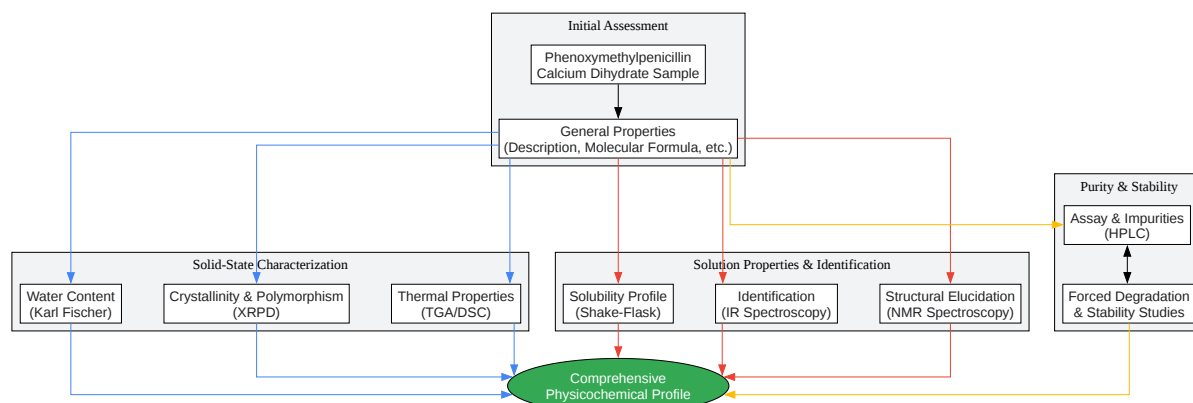
Methodology (Adapted from methods for phenoxymethylpenicillin and its potassium salt):

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A suitable mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[5]. The pH of the mobile phase should be optimized for peak shape and resolution.
 - Flow Rate: Typically 1.0-1.5 mL/min.
 - Detection: UV detection at a suitable wavelength (e.g., 254 nm)[5].
 - Temperature: Ambient or controlled column temperature.
- Standard Solution Preparation: Prepare a standard solution of known concentration of phenoxymethylpenicillin reference standard in the mobile phase or a suitable diluent.
- Sample Solution Preparation: Accurately weigh and dissolve a known amount of **phenoxymethylpenicillin calcium** dihydrate in the same diluent to obtain a solution of a similar concentration to the standard solution.
- Forced Degradation Studies:
 - Acid Hydrolysis: Expose the drug substance to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
 - Base Hydrolysis: Expose the drug substance to a basic solution (e.g., 0.1 N NaOH) at room temperature.
 - Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).

- Thermal Degradation: Heat the solid drug substance at an elevated temperature.
- Photodegradation: Expose the drug substance to UV light.
- Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.
- Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness[6][7]. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of **phenoxymethylpenicillin calcium** dihydrate.



[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has summarized the key physicochemical properties of **phenoxymethylpenicillin calcium** dihydrate based on available literature. While fundamental data on its identity, solubility in water, and general stability are established, there remain significant gaps in the publicly available quantitative data, particularly in the areas of thermal analysis, solid-state characterization (XRPD), and detailed spectroscopic analysis (IR, NMR). The provided experimental protocols offer a starting point for researchers to generate this

critical data, which is essential for robust drug development and ensuring the quality and performance of pharmaceutical products containing this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [digicollections.net](#) [digicollections.net]
- 2. [digicollections.net](#) [digicollections.net]
- 3. [medex.com.bd](#) [medex.com.bd]
- 4. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [jocpr.com](#) [jocpr.com]
- 6. [scispace.com](#) [scispace.com]
- 7. [chromatographyonline.com](#) [chromatographyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Phenoxymethylpenicillin Calcium Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086641#physicochemical-properties-of-phenoxymethylpenicillin-calcium-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com